N-[6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[6-BROMO-2-(2-HYDROXY-5-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-BROMO-2-(2-HYDROXY-5-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the benzodioxole moiety. One common method involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions.
Bromination: The quinazolinone core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Introduction of the Benzodioxole Moiety: This step involves the coupling of the brominated quinazolinone with a benzodioxole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[6-BROMO-2-(2-HYDROXY-5-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinazolinone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[6-BROMO-2-(2-HYDROXY-5-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its biological activity.
Pharmacology: Study of its interactions with biological targets to understand its mechanism of action.
Materials Science: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[6-BROMO-2-(2-HYDROXY-5-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the benzodioxole moiety can interact with various receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, which also exhibit biological activity.
Benzodioxole Derivatives: Compounds with benzodioxole moieties, such as piperonyl butoxide, which are used as synergists in pesticide formulations.
Uniqueness
N-[6-BROMO-2-(2-HYDROXY-5-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the combination of the quinazolinone core and the benzodioxole moiety, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C23H18BrN3O6 |
---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
N-[6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H18BrN3O6/c1-31-14-4-6-18(28)16(10-14)21-25-17-5-3-13(24)9-15(17)23(30)27(21)26-22(29)12-2-7-19-20(8-12)33-11-32-19/h2-10,21,25,28H,11H2,1H3,(H,26,29) |
InChI Key |
VHOVVJSETBDMEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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